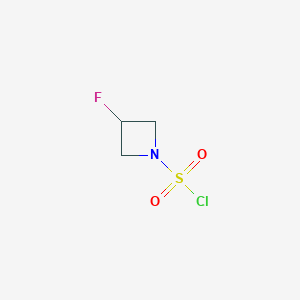
3-Fluoroazetidine-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Fluoroazetidine-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1411940-38-9 . It has a molecular weight of 173.6 and its IUPAC name is 3-fluoroazetidine-1-sulfonyl chloride . It is typically stored at a temperature of 4°C .
Synthesis Analysis
While specific synthesis methods for “3-Fluoroazetidine-1-sulfonyl chloride” were not found, sulfonyl chlorides in general can be synthesized by chlorosulfonation . This process involves the formation of C-S and C-Cl bonds and can be achieved using readily accessible reagents .
Molecular Structure Analysis
The InChI code for “3-Fluoroazetidine-1-sulfonyl chloride” is 1S/C3H5ClFNO2S/c4-9(7,8)6-1-3(5)2-6/h3H,1-2H2 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“3-Fluoroazetidine-1-sulfonyl chloride” is a powder . It is stored at a temperature of 4°C .
Aplicaciones Científicas De Investigación
Polymer Chemistry
Application Summary
The compound is a key monomer in the production of polyamines through ring-opening polymerization, which has applications in creating novel polymers.
Methods of Application
Anionic and cationic ring-opening polymerizations of 3-Fluoroazetidine-1-sulfonyl chloride lead to polyamines with various structures, such as branched or linear .
Results and Outcomes
These polymers have been used for antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .
Chemical Biology
Application Summary
In chemical biology, the compound is used for the synthesis of sulfonyl fluorides, which are important in drug discovery and materials science.
Methods of Application
Fluorosulfonylation with fluorosulfonyl radicals derived from 3-Fluoroazetidine-1-sulfonyl chloride is a concise method for producing sulfonyl fluorides .
Results and Outcomes
This approach has streamlined the synthesis of sulfonyl fluorides, which are valuable in various biological applications .
Photochemical Synthesis
Application Summary
The compound is used in photochemical processes to generate radical species for synthetic applications.
Methods of Application
Photoredox catalysis involving 3-Fluoroazetidine-1-sulfonyl chloride can produce fluorosulfonyl radicals, which can then be used to fluorosulfonylate olefins .
Results and Outcomes
This method has enabled the synthesis of a variety of sulfonyl fluoride compounds, which are valuable in drug discovery and chemical biology .
Sulfonyl Fluoride Synthesis
Application Summary
It serves as a precursor for the facile synthesis of sulfonyl fluorides from sulfonic acids.
Methods of Application
Sulfonic acid sodium salts can be converted to sulfonyl fluorides using 3-Fluoroazetidine-1-sulfonyl chloride with high yields .
Results and Outcomes
The process has been optimized to achieve 90–99% yields in one hour, demonstrating its efficiency and practicality in synthetic chemistry .
Electrochemical Applications
Application Summary
The compound finds use in electrochemical setups for the synthesis of complex molecules.
Methods of Application
Electrochemical reactions involving 3-Fluoroazetidine-1-sulfonyl chloride can lead to the formation of sulfonyl fluorides, which have wide applications in various scientific fields .
Results and Outcomes
These electrochemical methods provide a sustainable and versatile approach to synthesizing sulfonyl fluorides, which are important in organic synthesis and materials science .
Safety And Hazards
“3-Fluoroazetidine-1-sulfonyl chloride” is classified as a dangerous substance . It has hazard statements H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Direcciones Futuras
While specific future directions for “3-Fluoroazetidine-1-sulfonyl chloride” were not found in the search results, there is ongoing research into the use of photochemical and electrochemical strategies for the synthesis of diverse sulfonyl fluorides . This suggests that there may be potential for future developments in the synthesis and application of sulfonyl chloride compounds.
Propiedades
IUPAC Name |
3-fluoroazetidine-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClFNO2S/c4-9(7,8)6-1-3(5)2-6/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKYPSBYOIWXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoroazetidine-1-sulfonyl chloride | |
CAS RN |
1411940-38-9 |
Source


|
| Record name | 3-fluoroazetidine-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2570310.png)
![methyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2570311.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride](/img/structure/B2570312.png)

![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(2,4-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2570316.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2570317.png)


![4-[3-(Pyridin-4-yloxymethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2570320.png)
![4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2570321.png)

